N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-formylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-4-9(16-8-2-3-8)7(6-13)5-11-10/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI Key |
ZMWDHEPYMSEZTF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide typically involves nucleophilic and amidation reactions . One common method includes the reaction of 4-cyclopropoxy-5-formylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(3-Formyl-5-methylpyridin-2-yl)pivalamide
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Uniqueness
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group and the formyl group on the pyridine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
